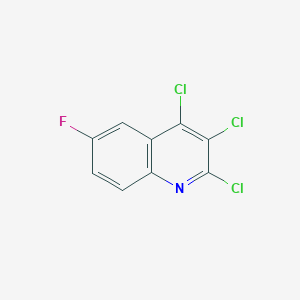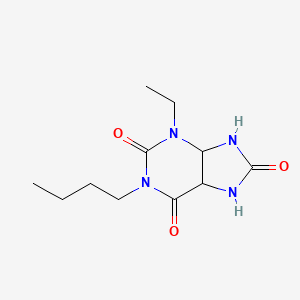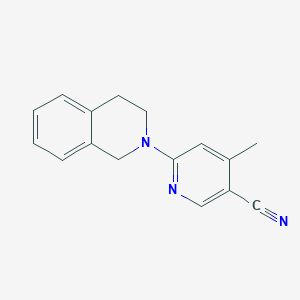
7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-3-(1,3-Thiazol-4-yl)-4H-chromen-4-on ist eine heterocyclische Verbindung, die einen Chromenon-Kern mit einem Thiazolring kombiniert. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Hydroxy-3-(1,3-Thiazol-4-yl)-4H-chromen-4-on beinhaltet typischerweise die Kondensation von Homophthalsäurederivaten mit heterocyclischen Carbonsäurechloriden. Eine Methode beinhaltet die Reaktion von 3-Acetyl-1H-isochromen-1-on mit Brom in Essigsäurelösung, um 3-(2-Bromoacetyl)-1H-isochromen-1-on zu bilden. Dieser Zwischenprodukt wird dann mit Thioamiden unter Rückfluss in Ethanol oder Isopropanol umgesetzt, um den gewünschten Thiazolring zu bilden .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Hydroxy-3-(1,3-Thiazol-4-yl)-4H-chromen-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden.
Reduktion: Der Chromenon-Kern kann reduziert werden, um ein Dihydroderivat zu bilden.
Substitution: Der Thiazolring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Nucleophile (z. B. Amine, Thiole) werden üblicherweise verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel würde die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion des Chromenon-Kerns ein Dihydroderivat ergeben würde.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3-(1,3-Thiazol-4-yl)-4H-chromen-4-on hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antimykotische und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von 7-Hydroxy-3-(1,3-Thiazol-4-yl)-4H-chromen-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht und können je nach der untersuchten spezifischen biologischen Aktivität variieren.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Hydroxy-3-(2-Bromoacetyl)-1H-isochromen-1-on: Ein Vorläufer bei der Synthese von 7-Hydroxy-3-(1,3-Thiazol-4-yl)-4H-chromen-4-on.
7-Hydroxy-3-(2-(4-Methoxyphenyl)-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-on: Eine strukturell ähnliche Verbindung mit potenziellen biologischen Aktivitäten.
Einzigartigkeit
7-Hydroxy-3-(1,3-Thiazol-4-yl)-4H-chromen-4-on ist einzigartig aufgrund seiner Kombination aus einem Chromenon-Kern und einem Thiazolring, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
57390-73-5 |
|---|---|
Molekularformel |
C12H7NO3S |
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
7-hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H7NO3S/c14-7-1-2-8-11(3-7)16-4-9(12(8)15)10-5-17-6-13-10/h1-6,14H |
InChI-Schlüssel |
UVFYMKZYQKMXAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)


![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)





